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Abstract
Linuron, a substituted urea herbicide, has been widely used in agriculture for the control of

broadleaf and grassy weeds. This technical guide provides an in-depth review of the

toxicological profile of linuron in mammalian species, with a focus on quantitative data,

experimental methodologies, and mechanisms of action. The information presented is intended

to serve as a comprehensive resource for researchers, scientists, and professionals involved in

drug development and chemical safety assessment. Linuron exhibits a range of toxic effects in

mammals, including acute toxicity, subchronic and chronic organ damage, reproductive and

developmental abnormalities, and potential carcinogenicity. Its primary mechanisms of toxicity

involve endocrine disruption, specifically through androgen receptor antagonism and inhibition

of testosterone synthesis. This guide summarizes key toxicological endpoints, details the

experimental protocols used to derive these data, and visualizes the known signaling pathways

and experimental workflows to provide a clear and thorough understanding of linuron's effects

on mammalian systems.

Acute Toxicity
Linuron generally exhibits low to moderate acute toxicity following oral, dermal, and inhalation

exposure in mammalian species. The primary signs of acute toxicity at high doses can include

neurotoxic effects such as salivation, lacrimation, and lethargy.[1]
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Table 1: Acute Toxicity of Linuron in Mammalian Species

Species
Route of
Exposure

Parameter
Value (mg/kg
bw)

Reference

Rat Oral LD50 1146 - 4833 [2][3]

Rabbit Oral LD50 2250 [4][5]

Mouse Oral LD50 Not specified

Rat Dermal LD50 >2000 [2][3][6]

Rabbit Dermal LD50 >5000 [4][7]

Rat Inhalation (4h) LC50 >6.15 mg/L [2][3][7]

Subchronic and Chronic Toxicity and
Carcinogenicity
Repeated exposure to linuron over subchronic and chronic durations has been shown to

induce a variety of adverse effects in mammals, with the hematopoietic system, liver, and

testes being primary target organs.[4][8]

Subchronic Toxicity
Subchronic studies in rats and dogs have demonstrated that repeated oral exposure to linuron
can lead to hematological changes, including increased methemoglobin and sulfhemoglobin

levels, and anemia.[7][8] Effects on the liver and kidneys have also been observed.

Table 2: Subchronic Oral Toxicity of Linuron in Mammalian Species
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Species Duration
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key Effects
at LOAEL

Reference

Rat 90 days 2.5 12.5

Hematologica

l effects, liver

and kidney

weight

changes

Dog 90 days 1.25 6.25

Anemia,

hematological

alterations

[7]

Chronic Toxicity and Carcinogenicity
Long-term studies have provided evidence of the carcinogenic potential of linuron in rodents.

The US EPA has classified linuron as a Group C "possible human carcinogen".[8]

In a two-year feeding study in rats, linuron induced a statistically significant increase in

testicular interstitial (Leydig) cell adenomas.[2] In a similar study in mice, an increased

incidence of hepatocellular adenomas was observed in females at the highest dose tested.[2]

Table 3: Chronic Toxicity and Carcinogenicity of Linuron in Rodents
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Species Duration
NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key Effects
at LOAEL

Reference

Rat 2 years 2.5 6.25

Testicular

Leydig cell

adenomas,

hematological

effects

[2][7]

Mouse 2 years 7.5 75

Hepatocellula

r adenomas

(females),

hematological

effects

[2]

Experimental Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats (NTP Protocol)

Test Substance: Linuron (technical grade)

Animal Model: Fischer 344/N rats (50 per sex per group)

Administration: Dietary admixture

Dose Levels: 0, 750, and 1,500 ppm

Duration: 103 weeks

Endpoints Evaluated: Survival, body weight, food consumption, clinical observations,

hematology, clinical chemistry, urinalysis, gross pathology, and histopathology of all major

organs and tissues.

Results: A dose-related increase in the incidence of renal tubular cell adenomas and

adenocarcinomas was observed in male rats. Neoplastic nodules of the liver were also

increased in dosed male rats.

Genotoxicity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40972898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5697898/
https://pubmed.ncbi.nlm.nih.gov/40972898/
https://www.benchchem.com/product/b1675549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The genotoxic potential of linuron has been evaluated in a variety of in vitro and in vivo assays

with mixed results. While some studies, including the Ames test, have shown negative results

for mutagenicity, other assays have indicated potential for chromosomal damage.[2][7]

Table 4: Summary of Genotoxicity Studies for Linuron

Assay Type Test System
Metabolic
Activation

Result Reference

Ames Test S. typhimurium
With and without

S9
Negative [2]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Positive

Micronucleus

Test

Mouse bone

marrow
In vivo Negative

Unscheduled

DNA Synthesis
Rat hepatocytes In vitro Negative [2]

Reproductive and Developmental Toxicity
Linuron is a well-documented reproductive and developmental toxicant in mammals, with its

effects primarily linked to its antiandrogenic activity.

Reproductive Toxicity
In a three-generation reproductive toxicity study in rats, a No-Observed-Adverse-Effect Level

(NOAEL) of 12.5 mg/kg/day was established, with no significant effects on reproductive

parameters at this dose.[7] However, at higher doses, effects on fertility and reproductive

performance have been noted.

Experimental Protocol: Three-Generation Reproductive Toxicity Study in Rats

Test Substance: Linuron

Animal Model: Sprague-Dawley rats
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Administration: Dietary

Dose Levels: 0, 62.5, 125, and 250 ppm

Protocol: P, F1, and F2 generations were evaluated for reproductive performance, including

mating, fertility, gestation, and lactation indices. Offspring were examined for viability, growth,

and development.

Key Findings: At 250 ppm, there was a reduction in litter size and pup viability. The NOAEL

for reproductive effects was determined to be 125 ppm.

Developmental Toxicity
Developmental toxicity studies have demonstrated that in utero exposure to linuron can lead

to a range of malformations in male offspring, consistent with its antiandrogenic mechanism of

action. These effects include hypospadias, cryptorchidism, and testicular atrophy.[9]

A study in rats exposed to linuron via oral gavage from gestational day 13 to 18 resulted in a

dose-dependent decrease in anogenital distance in male offspring, a sensitive indicator of

antiandrogenic effects.[7][10][11] Pathological examination revealed damaged seminiferous

tubules and injured Leydig cell ultrastructure.[7][10][11]

Table 5: Developmental Toxicity of Linuron in Mammalian Species
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Species
Exposure
Period

NOAEL
(mg/kg
bw/day)

LOAEL
(mg/kg
bw/day)

Key
Developme
ntal Effects
at LOAEL

Reference

Rat
Gestational

Days 13-18
50 100

Decreased

anogenital

distance,

urogenital

fold

malformation

s, testicular

and

epididymal

atrophy

[7][10][11]

Rabbit
Gestational

Days 6-18
25 50

Increased

post-

implantation

loss, fetal

resorptions

(in the

presence of

maternal

toxicity)

[7]

Experimental Protocol: Developmental Toxicity Study in Rats

Test Substance: Linuron

Animal Model: Pregnant Sprague-Dawley rats

Administration: Oral gavage

Dose Levels: 0, 50, 100, 150, or 200 mg/kg/day

Exposure Period: Gestational days 13 to 18
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Endpoints Evaluated: Maternal clinical signs, body weight, food consumption. Fetal

evaluations included external, visceral, and skeletal examinations. Anogenital distance was

measured in male offspring.

Key Findings: A dose-related decrease in anogenital distance was observed in male fetuses.

At higher doses, there was an increased incidence of reproductive tract malformations.

Mechanism of Action: Endocrine Disruption
The primary mechanism underlying the reproductive and developmental toxicity of linuron is its

action as an endocrine disruptor, specifically targeting the androgen signaling pathway.

Linuron exerts its antiandrogenic effects through two main mechanisms: competitive

antagonism of the androgen receptor (AR) and inhibition of testosterone synthesis.[12][13]

Androgen Receptor Antagonism
Linuron and its metabolites can bind to the androgen receptor, competitively inhibiting the

binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][13] This

prevents the AR from translocating to the nucleus and activating the transcription of androgen-

responsive genes, which are crucial for the development and maintenance of male

reproductive tissues.
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In addition to its effects on the androgen receptor, linuron has been shown to directly inhibit

the synthesis of testosterone in the Leydig cells of the testes.[10][11][14] Studies have

demonstrated that linuron exposure leads to a significant reduction in the expression of key

enzymes involved in the steroidogenesis pathway, including P450scc (cytochrome P450 side-

chain cleavage enzyme) and 3β-HSD (3β-hydroxysteroid dehydrogenase).[7][10][11] This

leads to decreased testosterone production and contributes to the observed developmental

abnormalities in male offspring.[7][10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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